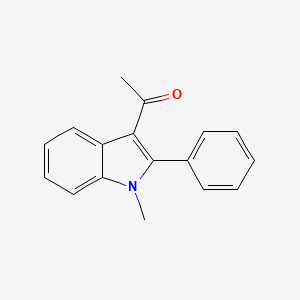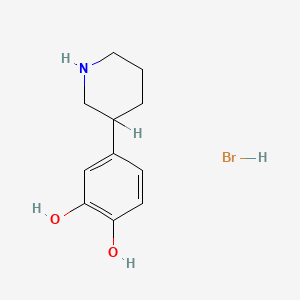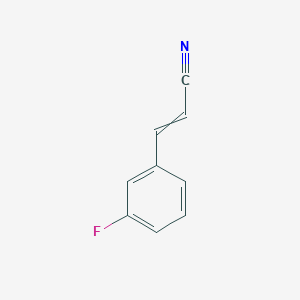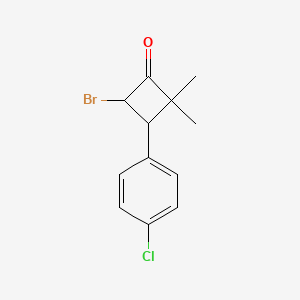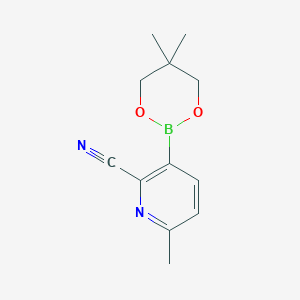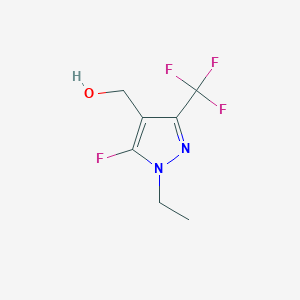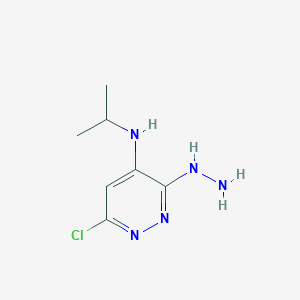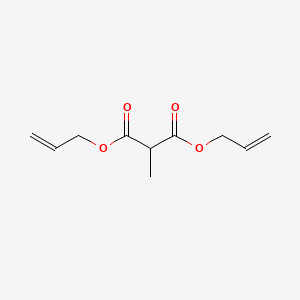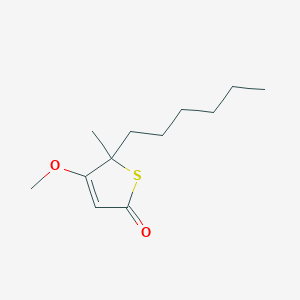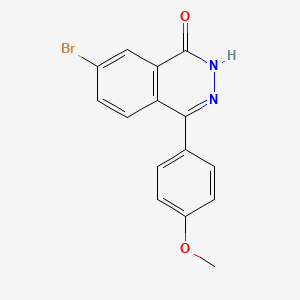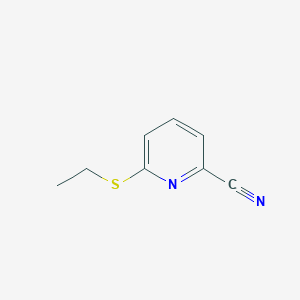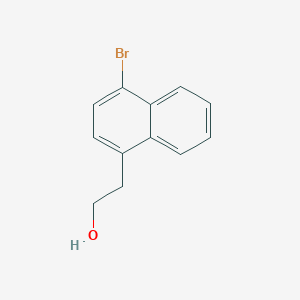
2-(4-bromonaphthalen-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromonaphthalen-1-yl)ethan-1-ol is an organic compound featuring a bromine atom and a hydroxyethyl group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(4-bromonaphthalen-1-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of naphthalene derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of catalysts like zeolites . These methods are optimized for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-bromonaphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substitution reactions can yield various substituted naphthalene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions can lead to dehalogenated or modified hydroxyethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-bromonaphthalen-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(4-bromonaphthalen-1-yl)ethan-1-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in substitution reactions, while the hydroxyethyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4-(hydroxymethyl)naphthalene
- 1-Bromo-2-(hydroxyethyl)naphthalene
- 1-Bromo-4-(2-methoxyethyl)naphthalene
Comparison: 2-(4-bromonaphthalen-1-yl)ethan-1-ol is unique due to the specific positioning of the bromine and hydroxyethyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C12H11BrO |
|---|---|
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
2-(4-bromonaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H11BrO/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6,14H,7-8H2 |
InChI-Schlüssel |
YGJYDMYLSBQUHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Formyl-6-methoxyphenyl)sulfanyl]acetic acid](/img/structure/B8675785.png)
![2-(5-Bromopyridin-3-yl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8675788.png)
